Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate
Description
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate (CAS: 2708278-43-5) is a bicyclic heterocyclic compound featuring a partially saturated furan ring fused to a pyridine moiety. Its synthesis and structural characterization are critical for understanding its reactivity and interactions in biological systems .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-12-9(11)7-2-4-10-8-6(7)3-5-13-8/h2,4H,3,5H2,1H3 |
InChI Key |
XSULXCCTSOUFIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCOC2=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Metal-Free Heterocyclization of Pyridine-N-oxide Derivatives
A notable method involves the metal-free heterocyclization of pyridine-N-oxide derivatives to yield 2,3-substituted furo[2,3-b]pyridines, including methyl esters at the 4-position. This approach, described by a 2016 study, uses mild conditions and avoids harsh reagents or metals, achieving yields between 50% and 91% for various 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines, which are structurally analogous to the target compound.
- Starting materials: Pyridine-N-oxide derivatives bearing substituents at positions 2 and 3.
- Reaction conditions: Mild, metal-free, often involving cyclization under heating.
- Outcome: Efficient formation of the fused furo[2,3-b]pyridine ring system with ester functionality.
- Functionalization: The method allows further C–H amination and borylation on the pyridine ring.
Palladium-Catalyzed Cross-Coupling and Cyclization Strategies
Patent literature describes the preparation of 2,3-dihydrofuro[2,3-b]pyridine derivatives via palladium-catalyzed reactions involving halo-substituted precursors. For example, a mixture of 6-(1-chloroethyl)-2,3-dihydrofuro[2,3-b]pyridine with palladium catalysts and ligands heated at 100 °C for 12–24 hours affords substituted dihydrofuro[2,3-b]pyridines after work-up and chromatography.
- Reactants: Halo-substituted dihydrofuro[2,3-b]pyridines.
- Catalysts: Allyl(2-di-tert-butylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl)palladium(II) triflate and appropriate ligands.
- Work-up: Extraction, washing, drying, and flash chromatography.
- Outcome: Isolated substituted dihydrofuro[2,3-b]pyridines including nitrile and ester derivatives.
Summary Table of Preparation Methods
Detailed Research Outcomes and Analytical Data
- The metal-free heterocyclization method provides clean conversion to methyl ester-substituted furo[2,3-b]pyridines with yields up to 91%, confirmed by ^1H and ^13C NMR spectral data.
- Thermal cyclization of cyano-substituted precursors yields dihydrofuro[2,3-b]pyridine esters in moderate yields (58%), with IR bands characteristic of aryl esters (~1720 cm^-1) and NH groups (~3297 cm^-1).
- Palladium-catalyzed reactions yield substituted dihydrofuro[2,3-b]pyridines after chromatographic purification, with standard work-up involving extraction, drying, and silica gel chromatography.
- Microwave-assisted synthesis reduces reaction time and solvent use, producing dihydrofuro derivatives efficiently but requires optimization for specific substitution patterns.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions, such as those involving sodium borohydride, are crucial in its synthesis.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an agonist for nicotinic receptors, which are involved in neurotransmission . The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs include:
- Furo/Thieno-Pyridine Derivatives (e.g., compounds 6b–6e from ): These feature fused thieno or furo rings but differ in substituents. For instance, 6b–6e have aromatic amine groups at position 4, whereas the target compound has an ester group.
- Pyrrolo[2,3-b]pyridine Carboxylates (e.g., CAS 351439-07-1): These lack the dihydrofuro ring’s saturation, resulting in full aromaticity. The pyrrolo derivatives exhibit lower molecular weights (e.g., 176.17 g/mol for CAS 351439-07-1) compared to the target compound’s estimated formula (C9H9NO3, ~179.17 g/mol). The dihydrofuro ring introduces oxygen atoms, enhancing polarity and hydrogen-bonding capacity relative to nitrogen-rich pyrrolo analogs .
Physicochemical Properties
| Property | Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate | 6b (Thieno-Pyridine Amine) | Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
|---|---|---|---|
| Molecular Formula | C9H9NO3 (estimated) | C17H14N2OS | C9H8N2O2 |
| Molecular Weight | ~179.17 g/mol | 294.37 g/mol | 176.17 g/mol |
| Functional Group | Ester | Amine | Ester |
| Melting Point | Not reported | 217–218°C (decomp.) | Not reported |
| Boiling Point | Not reported | N/A | 333.2±22.0°C |
| Key Structural Diff. | Dihydrofuro ring | Thieno ring, amine | Fully unsaturated pyrrolo ring |
- The ester group’s electron-withdrawing nature may also modulate electronic properties differently than the electron-donating amine groups in 6b–6e .
- Solubility and Stability: The oxygen-rich dihydrofuro ring could enhance aqueous solubility compared to sulfur-containing thieno analogs. However, the partial saturation may reduce thermal stability relative to fully aromatic systems .
Biological Activity
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique fused heterocyclic structure, which combines elements of furan and pyridine. This structural configuration contributes to its biological activity, making it a valuable scaffold for drug development.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of dihydrofuro-pyridine derivatives. For instance, derivatives of this compound exhibited significant antibacterial and antifungal activities against various pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
2. Anti-inflammatory Properties
Research has shown that this compound can inhibit pro-inflammatory cytokines. In vitro studies demonstrated its ability to reduce the production of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS), indicating potential use in treating inflammatory diseases .
3. Antitumor Activity
The compound has also been evaluated for its antitumor effects. Studies reported that certain derivatives showed promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the dihydrofuro-pyridine moiety can enhance its anticancer efficacy .
4. Neuroprotective Effects
Preliminary findings indicate that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Experimental models have shown that this compound can mitigate neuronal damage induced by oxidative stressors .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been found to inhibit specific enzymes involved in inflammatory pathways and cancer progression.
- Interaction with Receptors : Molecular docking studies suggest that this compound can interact with various biological receptors, influencing signaling pathways related to inflammation and cell survival.
- Oxidative Stress Modulation : By enhancing antioxidant defenses or directly scavenging free radicals, the compound may protect cells from oxidative damage.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
